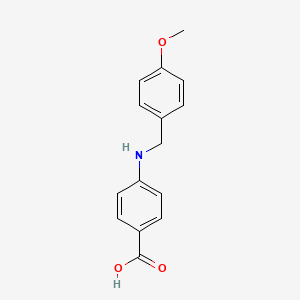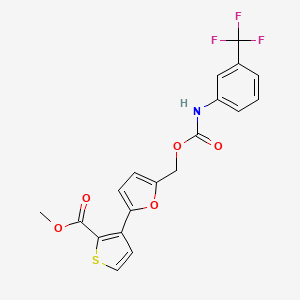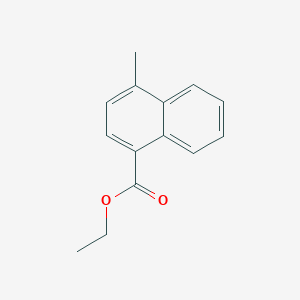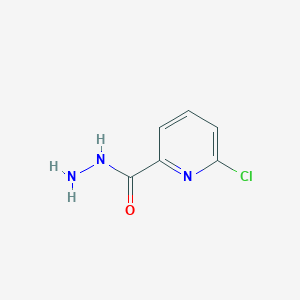
N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide” is a complex organic compound. It seems to contain a fluorobenzyl group, a methoxyphenyl group, and an oxalamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids and their esters, such as 2-Methoxyphenylboronic and 4-Methoxyphenylboronic acids, are often used in organic synthesis . Protodeboronation of these esters is a known method .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .
Chemical Reactions Analysis
The compound may undergo various reactions depending on the conditions. For instance, boronic esters can undergo protodeboronation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 4-Methoxyphenylboronic acid has a molecular weight of 151.96 g/mol and a melting point of 204-206 °C .
科学的研究の応用
Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
The compound's relevance is highlighted in the study of neural systems that motivate and reinforce drug abuse, which may also underlie compulsive food seeking and intake. Research conducted on female rats in a binge eating model utilized various compounds, including the related SB-649868 (an antagonist of orexin receptors), demonstrating the potential role of these mechanisms in binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Inhibition of Nucleoside Transport
Another area of research involves the inhibition of nucleoside transport proteins like ENT1. Substituted benzyl groups, similar to those in N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide, have been studied for their effect on nucleoside transport inhibition. This research aims to find compounds with lower polarity than 4-Nitrobenzylthioinosine (NBTI) for better oral absorption or CNS penetration (Tromp et al., 2004).
Na+/Ca2+ Exchange Inhibition
The compound YM-244769, with structural similarity, has been studied for its role as a potent Na+/Ca2+ exchange inhibitor. This research provides insights into the potential therapeutic applications of such compounds in neuroprotection, especially against hypoxia/reoxygenation-induced cell damage in neuronal cells (Iwamoto & Kita, 2006).
Novel Insecticides
Research into novel insecticides like Flubendiamide, which shares some structural features with N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide, indicates the potential of such compounds in pest control. These studies focus on unique chemical structures that demonstrate strong insecticidal activity, especially against lepidopterous pests (Tohnishi et al., 2005).
Polymer Interactions with DNA and Bacterial Cells
The study of light-switchable polymers, from cationic to zwitterionic forms, incorporates similar compounds. These polymers have been used to condense and release double-strand DNA, as well as to switch antibacterial activity to non-toxic character, indicating their potential in biomedical applications (Sobolčiak et al., 2013).
Oxidovanadium(V) Complexes with Antibacterial Activity
Oxidovanadium(V) complexes derived from hydrazone ligands, bearing resemblance in functional groups, exhibit effective antibacterial activity. Such studies provide insights into the development of new antibacterial agents (Qian, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-25-16-6-4-3-5-15(16)17(26-2)12-22-19(24)18(23)21-11-13-7-9-14(20)10-8-13/h3-10,17H,11-12H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIWWUSGZLPITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2972409.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2972415.png)
![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)
![(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2972417.png)

![2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2972420.png)
![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2972422.png)
![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)
![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2972424.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2972425.png)


![2-[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl]-3,6-dichloropyridine](/img/structure/B2972431.png)